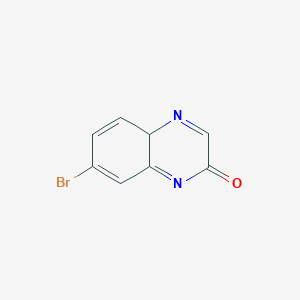
7-bromo-4aH-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-4aH-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxalin-2-one family. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antitumor, antibacterial, and antiviral properties . The presence of a bromine atom at the 7th position enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of 7-bromo-4aH-quinoxalin-2-one. One common approach involves the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of Ru(phen)3Cl2 as a photocatalyst and Na2CO3 under an argon atmosphere . Another method employs t-BuOCl and n-Bu4NI–n-Bu4NCl oxidation system in 1,2-dichloroethane at 80°C under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4aH-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrate.
Reduction: Reduction reactions can be performed using agents such as Na2S2O4.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrate in ethanol-water mixture at 90°C.
Reduction: Na2S2O4 in ethanol-water mixture at 90°C.
Substitution: Various nucleophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions include substituted quinoxalin-2-ones, which can exhibit enhanced biological activities and chemical properties .
Scientific Research Applications
7-bromo-4aH-quinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial, antifungal, and antiviral activities.
Mechanism of Action
The mechanism of action of 7-bromo-4aH-quinoxalin-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2-one: The parent compound without the bromine substitution.
7-bromo-1-methyl-1H-quinoxalin-2-one: A similar compound with a methyl group at the 1st position.
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: An intermediate used in the synthesis of the drug Erdafitinib.
Uniqueness
7-bromo-4aH-quinoxalin-2-one is unique due to the presence of the bromine atom at the 7th position, which enhances its reactivity and potential for various chemical transformations.
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
7-bromo-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4,6H |
InChI Key |
XJKGRNVKQLNPNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=O)C=NC21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


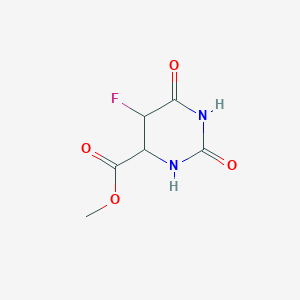
![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12365724.png)


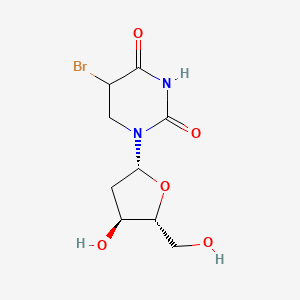
![disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate](/img/structure/B12365744.png)


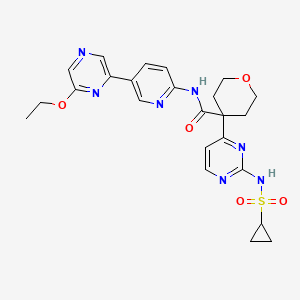
![4-[[(7S)-8-cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-3-cyclopentyloxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B12365765.png)
![methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R)-4-amino-5-hydroxyoxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid](/img/structure/B12365770.png)
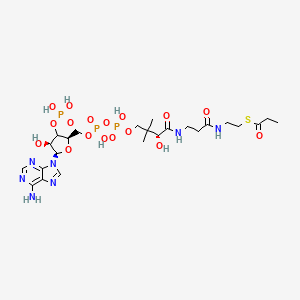
![tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12365787.png)

